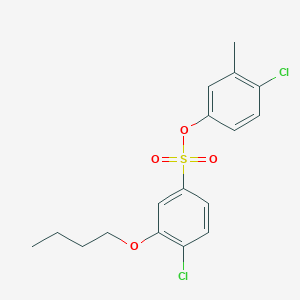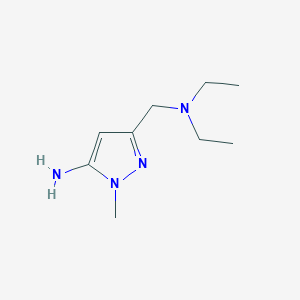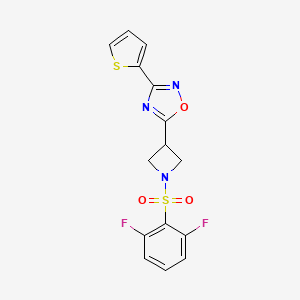
4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate, also known as MBC, is a broad-spectrum fungicide that is widely used in agriculture. It is effective against a range of fungal diseases that affect crops, including powdery mildew, rust, and leaf spot. MBC was first introduced in the 1960s and has since become one of the most commonly used fungicides in the world.
Scientific Research Applications
Sulfonation and Reactivity Studies
Research indicates that chlorophenols, including derivatives similar to 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate, undergo sulfonation reactions with sulfuric acid and sulfur trioxide in aprotic solvents. The distribution of sulfonic acid isomers from these reactions is influenced by the directing and activating effects of hydroxy substituents, showing the compound's reactivity in sulfonation processes and potential utility in synthesizing sulfonated compounds (Wit & Cerfontain, 2010).
Enhanced Reactivity in Unconventional Media
The compound has shown enhanced reactivity in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, a non-traditional reaction medium. This enhanced reactivity, providing almost quantitative yields of diaryl sulfones, highlights its potential in optimizing sulfonylation reactions and could be pivotal in the development of new synthetic pathways for sulfone-based molecules (Nara, Harjani, & Salunkhe, 2001).
Applications in Catalysis and Coordination Chemistry
The compound, due to its structural characteristics, is likely to be useful in catalytic processes and coordination chemistry. Research on similar sulfonated compounds has demonstrated their efficacy in the synthesis of complex molecules, offering pathways for the creation of advanced materials and catalysts (Sousa et al., 2001).
properties
IUPAC Name |
(4-chloro-3-methylphenyl) 3-butoxy-4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-17-11-14(6-8-16(17)19)24(20,21)23-13-5-7-15(18)12(2)10-13/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEOXLFKNALNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2451318.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)
![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)
![(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2451326.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2451327.png)
![Methyl 3-phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2451329.png)
![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)
![N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2451332.png)
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)
![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)